N-(3-chloro-4-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a small-molecule compound featuring a bicyclic imidazo[1,2-b]pyridazine core substituted with a cyclopropyl group at position 2 and a carboxamide moiety at position 4. The aryl group attached to the carboxamide (3-chloro-4-methoxyphenyl) introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-24-15-6-4-11(8-12(15)18)19-17(23)13-5-7-16-20-14(10-2-3-10)9-22(16)21-13/h4-10H,2-3H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQWMFRTGSGHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the 3-chloro-4-methoxyphenyl group: This is usually done via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the carboxamide group: This final step can be accomplished by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the molecular formula C14H13ClN4O and a molecular weight of 288.73 g/mol. Its structure includes a cyclopropyl group and functional groups such as chloro and methoxy substituents on the phenyl ring. These structural features contribute to its bioactivity and pharmacological potential.
Synthesis
The synthesis of this compound can be achieved through several chemical reactions, typically involving:
- Reagents : Various reagents are used to facilitate the formation of the imidazo[1,2-b]pyridazine core.
- Purification Methods : Techniques such as recrystallization or chromatography are employed to obtain high-purity products from crude mixtures.
Antitumor Activity
Research indicates that compounds related to this compound exhibit significant antitumor properties. In vitro studies have demonstrated activity against various cancer cell lines including:
- Leukemia
- Non-small cell lung cancer
- Colon cancer
- Melanoma
- Ovarian cancer
The National Cancer Institute has conducted assessments revealing that these compounds can inhibit cell proliferation effectively across multiple cancer types .
The biological mechanism underlying the activity of this compound involves interaction with specific biological targets such as enzymes or receptors. It may function as an inhibitor or modulator, altering cellular pathways critical for disease progression. The binding affinity to target proteins is influenced by the compound's structural characteristics .
Case Studies and Research Findings
A review of literature highlights various studies focusing on the pharmacological effects of similar compounds:
- Antineoplastic Activity : A study evaluated a series of derivatives related to imidazo[1,2-b]pyridazine structures against 60 cancer cell lines, showing promising results in inhibiting tumor growth .
- Inhibitory Effects : Research on related compounds has shown their ability to inhibit key enzymes involved in cancer metabolism, further supporting their potential as therapeutic agents .
Comparative Analysis Table
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 3-chloro-4-methoxyphenyl group in the target compound may enhance solubility compared to the 4-chloro-2-fluorophenyl analog (), as methoxy groups are less lipophilic than halogens.
- Fluorine substitution (e.g., in ) is often used to improve metabolic stability and binding affinity to hydrophobic kinase pockets .
Core Modifications :
Kinase Inhibition Profiles
- Fyn Kinase Inhibition : Compounds with imidazo[1,2-b]pyridazine cores, such as those in , are reported as Fyn kinase inhibitors. The target compound’s chloro-methoxy aryl group may enhance binding to kinase ATP pockets compared to simpler halogenated analogs .
- Bcr-Abl Inhibition : Ponatinib (), a structurally complex imidazo[1,2-b]pyridazine derivative, highlights the scaffold’s versatility in targeting oncogenic kinases. However, the target compound’s simpler structure may lack the polypharmacology of ponatinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
